molecular formula C10H16N2O6S B1452111 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid CAS No. 1033194-58-9

2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid

Cat. No. B1452111
CAS RN: 1033194-58-9
M. Wt: 292.31 g/mol
InChI Key: CFTWTJJSMDXLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule, likely containing an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom), and an acetic acid group (a two-carbon chain ending in a carboxylic acid group). It also contains a methoxyethyl group, which is an ethyl group (a two-carbon chain) with a methoxy group (an oxygen atom single-bonded to a methyl group) attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring, the introduction of the sulfonamide group, and the attachment of the acetic acid group. The methoxyethyl group could potentially be introduced at various stages of the synthesis, depending on the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, due to the presence of several different functional groups and a heterocyclic ring. The isoxazole ring, in particular, would introduce a degree of rigidity into the molecule, while the various oxygen, nitrogen, and sulfur atoms would be capable of forming hydrogen bonds and other interactions .


Chemical Reactions Analysis

This compound would likely undergo a variety of chemical reactions, depending on the conditions. The acetic acid group could potentially be deprotonated to form a carboxylate anion, while the sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid, sulfonamide, and methoxy groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Novel Synthesis Processes and Impurities in Proton Pump Inhibitors

A review on novel synthesis methods for omeprazole, a proton pump inhibitor, highlights the development of pharmaceutical impurities which provide insights into the development of proton pump inhibitors. It emphasizes various pharmaceutical impurities of anti-ulcer drugs, with omeprazole as the focal drug. This study sheds light on the novel synthesis processes and the generation of specific impurities that can serve as standard references for further research on proton pump inhibitors and their effects (S. Saini et al., 2019).

Sulfonamides in Therapeutics

Sulfonamides play a crucial role in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. The patent review from 2008 to 2012 explores novel drugs incorporating the sulfonamide moiety and their applications across different therapeutic areas. This review provides insights into the ongoing need for novel sulfonamides with improved selectivity and efficacy for treating glaucoma, tumors, and other conditions (F. Carta et al., 2012).

Enzymatic Degradation of Organic Pollutants

Enzymatic approaches to the remediation of organic pollutants in wastewater have garnered interest due to the challenges posed by the recalcitrant nature of certain compounds. This review focuses on the role of enzymes, such as laccases and peroxidases, in degrading pollutants in the presence of redox mediators. It highlights the enhanced efficiency and broadened substrate range achieved through the use of redox mediators, pointing towards future applications in environmental remediation (Maroof Husain & Q. Husain, 2007).

Sulfonamides: From Antibacterial to Antitumor Agents

This review addresses the evolution of sulfonamides from antibacterial to potential antitumor agents, discussing their significant biological properties. It covers the synthesis, structural diversity, and the broad spectrum of biological activities of sulfonamide derivatives. The review emphasizes the importance of sulfonamides in the planning and development of bioactive substances, highlighting their potential in antitumor research (Helloana Azevedo-Barbosa et al., 2020).

Environmental Presence and Impact of Sulfonamides

A review focused on the environmental presence of sulfonamides and their impact on human health outlines the widespread use of these compounds in healthcare and veterinary medicine. It discusses the issues arising from their presence in the environment, including microbial population changes and potential hazards to human health. This analysis underscores the global concern over sulfonamide pollution and the need for effective risk reduction strategies (W. Baran et al., 2011).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research could involve exploring the synthesis, properties, and potential applications of this compound and related structures .

Mechanism of Action

Target of Action

It is known that bioactive aromatic compounds containing the indole nucleus, which is similar to the isoxazole ring in the compound, can bind with high affinity to multiple receptors . This suggests that the compound may interact with various cellular targets, potentially leading to a range of biological effects.

Mode of Action

It is known that compounds with similar structures can interact with their targets and cause changes in cellular processes . The compound’s interaction with its targets could potentially alter the function of these targets, leading to changes in cellular processes.

Biochemical Pathways

It is known that compounds with similar structures can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways and have downstream effects on cellular processes.

Result of Action

Based on the potential biological activities mentioned earlier , it can be inferred that the compound could potentially have a range of effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetyl-CoA synthetase 2 (ACSS2), which is crucial for the conversion of acetate to acetyl-CoA . This inhibition affects the acetylation processes of histones and transcription factors, thereby influencing gene expression and cellular metabolism.

Cellular Effects

The effects of this compound on cells are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACSS2, it reduces the availability of acetyl-CoA, which is essential for the acetylation of histones and other proteins . This reduction can lead to altered gene expression and metabolic reprogramming, particularly in cancer cells where ACSS2 is often upregulated to support rapid proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of ACSS2 . This enzyme catalyzes the conversion of acetate to acetyl-CoA, a critical step in various metabolic pathways. The compound binds to the active site of ACSS2, preventing its interaction with acetate and thereby inhibiting its activity. This inhibition leads to decreased acetyl-CoA levels, affecting acetylation-dependent processes such as gene expression and protein function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of ACSS2, resulting in persistent changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACSS2 without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and metabolic disturbances. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of ACSS2, beyond which the effects plateau.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with ACSS2 . By inhibiting this enzyme, the compound affects the tricarboxylic acid cycle and oxidative phosphorylation, as acetyl-CoA is a key intermediate in these pathways. This inhibition can lead to altered metabolic flux and changes in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in regions with high ACSS2 activity, such as rapidly proliferating cancer cells, where it exerts its inhibitory effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It targets ACSS2, which is found in these compartments, and its activity is influenced by post-translational modifications and targeting signals that direct it to specific organelles. This localization is crucial for its role in inhibiting acetylation processes and affecting gene expression.

properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-(2-methoxyethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O6S/c1-7-10(8(2)18-11-7)19(15,16)12(4-5-17-3)6-9(13)14/h4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTWTJJSMDXLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N(CCOC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid

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